molecular formula C13H14N2O2S B1396413 Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate CAS No. 710348-76-8

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1396413
M. Wt: 262.33 g/mol
InChI Key: ODDRENYBEZXQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, commonly referred to as MTPC, is a synthetic compound with a wide variety of applications in scientific research. It is a versatile molecule with a unique structure that makes it useful for a variety of applications. MTPC has been used in a variety of experiments, including biochemical and physiological studies, and has been found to be a useful tool for studying a range of biological processes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is used as a starting or intermediate compound in various chemical syntheses. For instance, it can be transformed into different thiazole derivatives, indicating its versatility in the creation of complex organic molecules (Žugelj et al., 2009). The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through unprecedented ultrasonic and thermally mediated nucleophilic displacement demonstrates its potential in advancing synthetic methodologies (Baker & Williams, 2003).

Constrained Heterocyclic γ-Amino Acids

  • The compound is pivotal in generating 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These acids are crucial in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, which are fundamental in understanding protein behavior and designing protein-based drugs (Mathieu et al., 2015).

Corrosion Inhibition

  • The corrosion inhibition efficiency of a derivative, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, has been studied to prevent the corrosion of AA6061 alloy in hydrochloric acid solutions. This indicates the potential use of methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate derivatives in protecting metals from corrosion, thereby extending their applications to industrial settings (Raviprabha & Bhat, 2019).

Antibacterial Properties

  • Synthesized derivatives of the compound, such as 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid and its variants, have shown promising antibacterial properties. This positions the compound as a potential precursor in the development of new antibacterial agents, addressing the growing concern of bacterial resistance (Al Dulaimy et al., 2017).

Drug Discovery Building Blocks

  • The compound serves as a foundation for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable building blocks in drug discovery, offering the possibility to explore a wide chemical space for potential drug development (Durcik et al., 2020).

Crystal Structure Analysis

  • Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally related to methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, has been analyzed for its crystal structure. Such studies contribute to our understanding of molecular interactions and can inform the design of new compounds with desired properties (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDRENYBEZXQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

Reflux equimolar 3-chloro-2-oxo-5-phenyl-pentanoic acid methyl ester and thiourea in MeOH (1.0 M) for 4 h. Basify with ammonia-MeOH and add brine. Extract with ethyl acetate (4×). Wash combined organic layers with brine, dry (MgSO4), and concentrate under reduced pressure to give (91%) of title compound. HPLC (GRAD80-100M) t=2.193 (95%). MS (APCI): 263 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 3
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 4
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 5
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.